MPO Inhibition: Superior Potency of N-(4-Aminophenyl)-4-bromobenzamide
N-(4-Aminophenyl)-4-bromobenzamide demonstrates potent inhibition of human Myeloperoxidase (MPO) with an IC₅₀ of 1.40 nM [1]. This activity is directly compared to its inhibitory effect on Eosinophil Peroxidase (EPX), where it is significantly less potent (IC₅₀ = 360 nM) [2], establishing a quantitative selectivity profile. This level of potency is a key differentiator from simpler analogs like 4-bromobenzamide, which is essentially inactive against MPO with a reported IC₅₀ > 50,000 nM [3].
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.40 nM (vs. MPO); 360 nM (vs. EPX) |
| Comparator Or Baseline | 4-Bromobenzamide (IC₅₀ > 50,000 nM vs. MPO) |
| Quantified Difference | >35,700-fold more potent vs. 4-bromobenzamide; 257-fold selectivity for MPO over EPX. |
| Conditions | Recombinant human MPO and EPX assays; MPO assay with 120 mM NaCl and aminophenyl fluorescein; EPX assay with tyrosine as substrate. |
Why This Matters
The high potency and selectivity for MPO over EPX make this compound a valuable tool for dissecting MPO-specific roles in inflammatory models, avoiding confounding effects from EPX inhibition seen with less selective probes.
- [1] BindingDB. BDBM50554035. Inhibition of recombinant human MPO. View Source
- [2] BindingDB. BDBM50554035. Inhibition of human EPX bromination activity. View Source
- [3] BindingDB. BDBM50106186. 4-Bromobenzamide inhibition of OGG1. View Source
